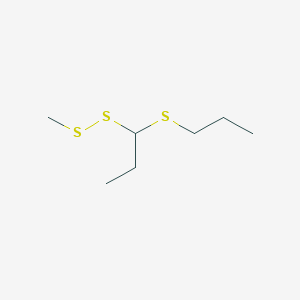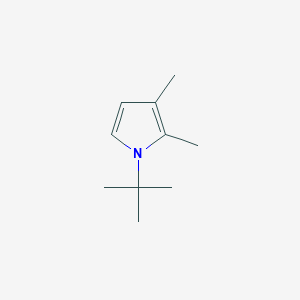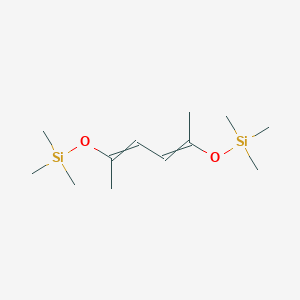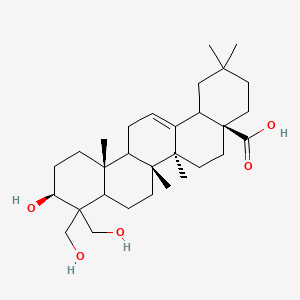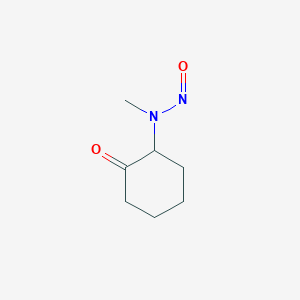![molecular formula C6H6O3S B14287019 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide CAS No. 119694-50-7](/img/structure/B14287019.png)
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, with two oxygen atoms attached to the sulfur atom in the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide typically involves the alkylation of the parent compound, followed by a series of reactions to introduce the desired functional groups. One common method involves the alkylation of 4H,6H-thieno[3,4-c]furan 5,5-dioxide to produce its 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives . These derivatives can then be used in further reactions, such as intramolecular Diels–Alder reactions, to produce more complex structures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide undergoes various types of chemical reactions, including:
Alkylation: Introduction of alkyl groups to the compound.
Diels–Alder Reactions: Formation of fused ring systems through cycloaddition reactions.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkyl halides and a base, such as sodium hydride or potassium carbonate.
Diels–Alder Reactions: Often carried out under thermal conditions or with the use of a Lewis acid catalyst.
Major Products Formed
Alkylation Products: 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives.
Diels–Alder Products: Fused ring systems, such as tricyclic fused furans.
Scientific Research Applications
4H,6H-Thieno[3,4-c]furan, 5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action for 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide is not well-documented. its reactivity can be attributed to the presence of the fused ring system and the electron-withdrawing effects of the oxygen atoms attached to the sulfur atom. These structural features influence the compound’s electronic properties and reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4H,6H-Thieno[3,4-c]furan: Lacks the dioxide functional group, resulting in different reactivity and properties.
Furan-fused 3-sulfolene: Another heterocyclic compound with a similar fused ring system but different functional groups.
Uniqueness
This compound’s ability to undergo various chemical reactions, such as alkylation and Diels–Alder reactions, makes it a valuable building block in synthetic chemistry .
Properties
CAS No. |
119694-50-7 |
|---|---|
Molecular Formula |
C6H6O3S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4,6-dihydrothieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C6H6O3S/c7-10(8)3-5-1-9-2-6(5)4-10/h1-2H,3-4H2 |
InChI Key |
AOLFACTYFNVETR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=COC=C2CS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


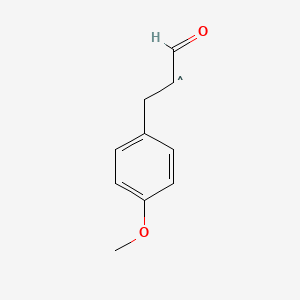
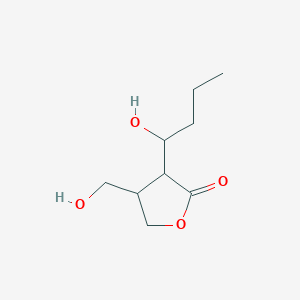
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
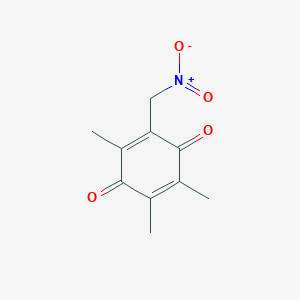
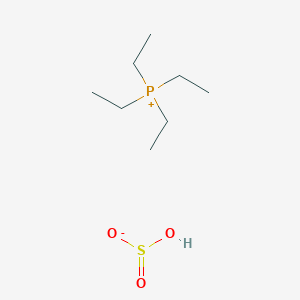
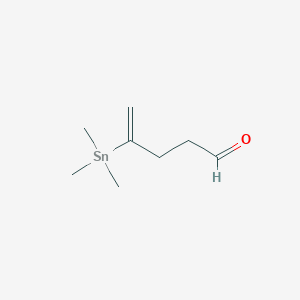
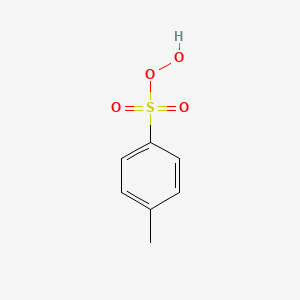

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
